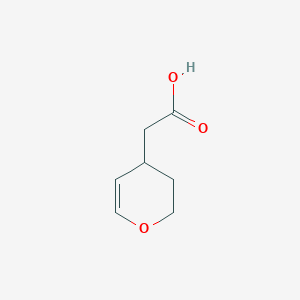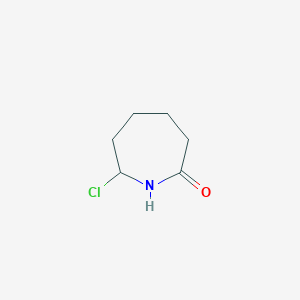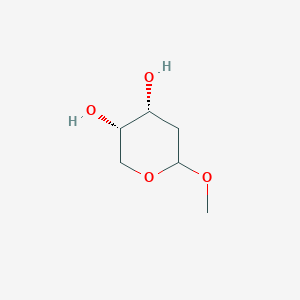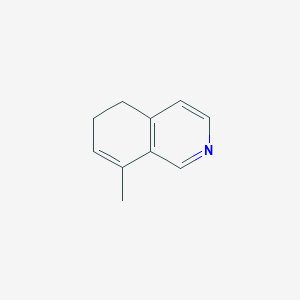
8-Methyl-5,6-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-5,6-dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. This compound is characterized by a fused benzene and pyridine ring structure with a methyl group at the 8th position and a partially saturated 5,6-dihydro ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6-dihydroisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring . Another method involves the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance reaction efficiency and yield. The process may include steps such as N-alkylation followed by oxidation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-5,6-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroisoquinoline to its fully aromatic isoquinoline form.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fully aromatic isoquinolines, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
8-Methyl-5,6-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-5,6-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing biological processes such as cell signaling and gene expression. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Isoquinoline: The parent compound with a fully aromatic ring system.
1-Benzylisoquinoline: A derivative with a benzyl group at the 1st position.
Tetrahydroisoquinoline: A fully saturated derivative with potential biological activities.
Uniqueness: 8-Methyl-5,6-dihydroisoquinoline is unique due to its partially saturated ring system and the presence of a methyl group at the 8th position. This structural feature can influence its reactivity and biological activity, making it distinct from other isoquinoline derivatives .
Properties
CAS No. |
60499-15-2 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
8-methyl-5,6-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h3,5-7H,2,4H2,1H3 |
InChI Key |
KYTAZPUZCMHULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C1C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
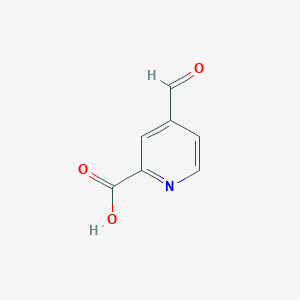
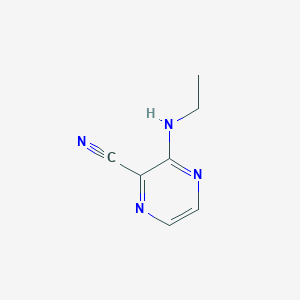
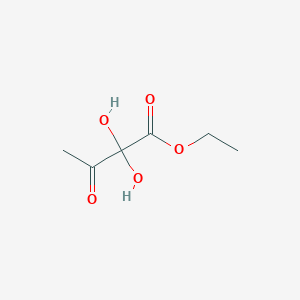
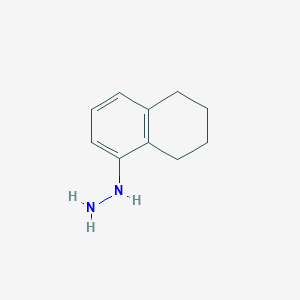
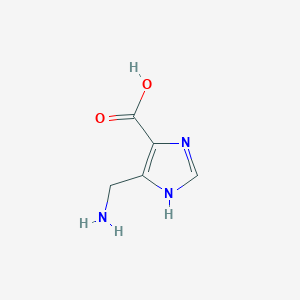


![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
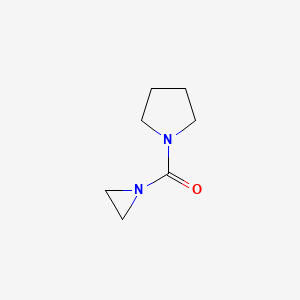
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
